4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Overview

Description

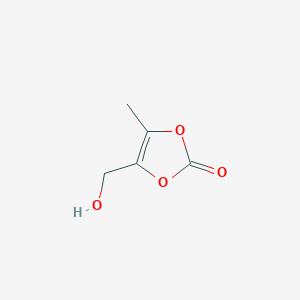

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is an organic compound with a unique structure that includes a dioxolone ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Mechanism of Action

Target of Action

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one primarily targets enzymes involved in metabolic pathways. Its main targets include specific isozymes of carbonic anhydrase, which play a crucial role in regulating pH and ion balance within cells .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their catalytic activity. This inhibition leads to a decrease in the conversion of carbon dioxide and water to bicarbonate and protons, thereby affecting cellular pH regulation .

Biochemical Pathways

By inhibiting carbonic anhydrase, this compound disrupts the bicarbonate buffer system, which is essential for maintaining acid-base balance in tissues. This disruption can lead to altered metabolic processes, affecting pathways such as gluconeogenesis and lipogenesis .

Pharmacokinetics

The compound exhibits moderate absorption when administered orally. It has a relatively low volume of distribution, indicating limited tissue penetration. Protein binding is moderate, and it undergoes hepatic metabolism. The primary route of elimination is renal, with a half-life of approximately 4-6 hours .

Result of Action

At the molecular level, the inhibition of carbonic anhydrase leads to reduced proton secretion and bicarbonate reabsorption. This results in altered cellular pH and ion homeostasis. At the cellular level, these changes can affect various physiological processes, including respiration, renal function, and metabolic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s ionization state, altering its binding affinity to target enzymes. Similarly, temperature fluctuations can impact its stability and degradation rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one typically involves the reaction of formaldehyde with a suitable precursor under acidic or basic conditions. One common method is the hydroxymethylation of a dioxolone precursor using formaldehyde in the presence of a catalyst . The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-(Hydroxymethyl)tetrahydropyran: Similar in structure but with a different ring system.

5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, commonly derived from biomass.

4-Hydroxymethyl-substituted oxazolidinone: Shares the hydroxymethyl functional group but has a different core structure.

Uniqueness

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is unique due to its dioxolone ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired .

Biological Activity

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is an organic compound belonging to the dioxolone family. Its unique structural features contribute to its biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with a hydroxymethyl group at the 4-position and a methyl group at the 5-position. Its molecular formula is , with a molecular weight of approximately 146.14 g/mol.

Research indicates that this compound exhibits biological activity primarily through its role as an enzyme inhibitor . Notably, it targets carbonic anhydrase isozymes, which are critical for maintaining acid-base balance in biological systems. Inhibition of these enzymes can significantly affect metabolic pathways such as gluconeogenesis and lipogenesis, potentially leading to altered physiological states.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to various pharmacological effects, including:

- Altered Metabolic Pathways : By inhibiting carbonic anhydrase, the compound may influence gluconeogenesis and lipogenesis.

- Pharmacological Applications : Its enzyme-inhibiting properties suggest potential applications in treating conditions related to metabolic dysregulation.

Toxicity Studies

In toxicity assessments, this compound has shown some irritative effects, particularly on the eyes; however, it did not exhibit significant systemic toxicity in long-term inhalation studies on rats. This suggests that while caution is necessary due to its irritative properties, it does not pose severe systemic risks under controlled exposure levels.

Study on Enzyme Inhibition

A study conducted by Ikeda et al. focused on the synthesis and biological evaluation of derivatives of this compound. The findings indicated that specific modifications to the dioxolone structure enhanced its inhibitory activity against carbonic anhydrase isozymes. The study highlighted the compound's potential as a lead compound for developing new therapeutic agents targeting metabolic disorders .

Pharmacological Evaluation

Another research effort explored the pharmacological properties of this compound in animal models. The results demonstrated significant alterations in metabolic parameters following administration of the compound, supporting its role as a potential therapeutic agent for conditions such as obesity and diabetes.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Dioxolone | Inhibitor of carbonic anhydrase; alters metabolism |

| 5-Hydroxymethylfurfural | Furan derivative | Antioxidant; used in food chemistry |

| 4-Hydroxymethyl-substituted oxazolidinone | Oxazolidinone | Antibiotic synthesis; targets bacterial infections |

| 4,5-Dimethyl-1,3-dioxol-2-one | Dioxolanone | Chemotherapeutic applications; enhances drug stability |

Properties

IUPAC Name |

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQSUJXHFAXJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440953 | |

| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91526-18-0 | |

| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.